3-Amino-1,2,4-triazole-5-carboxylic acid

Corrosion inhibition Copper chemical mechanical polishing Electrochemical impedance spectroscopy

Select for bifunctional coordination chemistry. The 5-carboxylic acid group enables 87% copper corrosion inhibition and MOF engineering distinct from 3-AT or mercapto analogs. Essential building block for purine nucleotide analog synthesis. ≥98% purity supports reproducible research.

Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
CAS No. 3641-13-2
Cat. No. B123521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,2,4-triazole-5-carboxylic acid
CAS3641-13-2
Synonyms5-Amino-s-triazole-3-carboxylic Acid;  2-Amino-5-carboxy-1,3,4-triazole;  3-Amino-1,2,4-triazole-5-carboxylic Acid;  3-Amino-1H-1,2,4-triazole-5-carboxylic Acid;  3-Amino-1H-1,2,4-trizole-5-carboxylic Acid;  3-Amino-5-carboxy-1,2,4-triazole;  5-Amino-1,2,4
Molecular FormulaC3H4N4O2
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1(=NNC(=N1)[NH3+])C(=O)[O-]
InChIInChI=1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7)
InChIKeyMVRGLMCHDCMPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1,2,4-triazole-5-carboxylic Acid (CAS 3641-13-2): Technical Baseline and Comparative Positioning


3-Amino-1,2,4-triazole-5-carboxylic acid (also designated H2atrc or ATA-O) is a bifunctional heterocyclic building block characterized by a 1,2,4-triazole ring substituted with both an amino group at the 3-position and a carboxylic acid group at the 5-position [1]. This substitution pattern imparts unique coordination chemistry capabilities and distinct physicochemical properties that differentiate it from structurally related analogs [2]. The compound serves as a key intermediate in the synthesis of purine nucleotide analogs [3] and has been extensively investigated for applications in corrosion inhibition and as an organic ligand for constructing multidimensional transition metal complexes and metal-organic frameworks [2].

Why Generic 3-Amino-1,2,4-triazole-5-carboxylic Acid Substitution Fails: Functional Group-Dependent Performance Differentiation


The presence of the carboxylic acid functionality at the 5-position fundamentally alters the coordination chemistry, solubility profile, and surface adsorption behavior of this triazole scaffold relative to analogs lacking this moiety. Unlike unsubstituted 3-amino-1,2,4-triazole (3-AT, CAS 61-82-5) or analogs bearing alternative substituents such as mercapto or diamine groups, the carboxylic acid group provides an additional oxygen-based donor site for metal coordination, enabling the formation of chelate rings and multidimensional supramolecular architectures [1]. This bifunctional nature also modulates electronic properties critical to corrosion inhibition performance—the carboxylic acid group directly influences the hybridization energetics between the inhibitor and metal surfaces, resulting in measurable performance differences that preclude simple substitution of structurally similar compounds .

Quantitative Differentiation Evidence for 3-Amino-1,2,4-triazole-5-carboxylic Acid (ATA-O) Versus Structural Analogs


Corrosion Inhibition Efficiency on Copper: ATA-O Versus Diamine and Mercapto Analogs

In a direct comparative study evaluating triazole derivatives as corrosion inhibitors for copper films under chemical mechanical polishing (CMP) conditions, 3-amino-1,2,4-triazole-5-carboxylic acid (ATA-O) demonstrated 87% inhibition efficiency. This performance was intermediate between 1H-1,2,4-triazole-3,5-diamine (ATA-N, 54%) and 3-amino-5-mercapto-1,2,4-triazole (ATA-S, 98%) . The study employed electrochemical impedance spectroscopy (EIS) to quantify the formation of anti-corrosion passivation layers on copper surfaces, with results validated by atomic force microscopy (AFM) and scanning electron microscopy (SEM) surface quality assessments .

Corrosion inhibition Copper chemical mechanical polishing Electrochemical impedance spectroscopy

DFT-Calculated Adsorption Energy and Orbital Hybridization: ATA-O Versus ATA-N and ATA-S

Density functional theory (DFT) calculations revealed that the carboxylic acid oxygen atoms in ATA-O contribute lone electron pairs that hybridize with Cu-d orbitals to form covalent bonds, enhancing adsorption passivation action on copper surfaces . The study quantified that the lone electron pairs in empty orbitals of O, N, and S atoms on the respective inhibitors hybridize with Cu-d orbitals, establishing a mechanistic basis for the experimentally observed inhibition efficiency trend (ATA-O 87% versus ATA-N 54% and ATA-S 98%) .

Density functional theory Adsorption energy Copper surface passivation

Coordination Polymer Dimensionality Control: H2atrc Enables 1D Chain and 2D Layer Architectures

X-ray crystallographic characterization of five transition metal complexes incorporating H2atrc (3-amino-1,2,4-triazole-5-carboxylic acid) demonstrated that this ligand supports the formation of diverse structural architectures ranging from discrete mononuclear complexes to 1D polymeric chains and 2D layered materials, depending on the metal center and synthetic conditions employed [1]. Complexes included [Zn(Hatrc)2(H2O)] (discrete mononuclear), [Cd(Hatrc)2(H2O)]n (1D chain polymer), and [Mn(atrc)(H2O)]n·nH2O (2D layered material) [1]. This dimensionality control is enabled by the bifunctional nature of H2atrc, which presents both triazole N-donors and a carboxylic acid O-donor capable of participating in extended hydrogen-bonded supramolecular networks [1].

Coordination polymers Metal-organic frameworks Crystal engineering

Cobalt(III) Dinuclear Complex Formation: Bridging Mode Specific to Carboxylate-Functionalized Triazole

Single-crystal X-ray diffraction analysis of a cobalt(III) complex incorporating 3-amino-1,2,4-triazole-5-carboxylic acid revealed the formation of a dinuclear species with the formula (μ-5-Amino-1,2,4-triazol-1-ide-3-carboxylato-κ²N¹:N²)di-μ-hydroxido-κ⁴O:O-bis[triamminecobalt(III)] [1]. The ligand acts as a bridging unit coordinating through both triazole nitrogen atoms and the deprotonated carboxylate group, with the structure refined to a residual factor of 0.0338 and goodness-of-fit of 1.058 [1]. This bridging coordination mode is unique to the carboxylate-bearing triazole scaffold and would not be accessible to analogs lacking the 5-carboxylic acid functionality [2].

Cobalt complexes Bridging ligand Crystallography

Physical Property Differentiation: Melting Point and Acid Dissociation Constant (pKa)

3-Amino-1,2,4-triazole-5-carboxylic acid exhibits a melting point of 178-182°C and a predicted acid dissociation constant (pKa) of 11.74±0.40 [1]. In comparison, unsubstituted 3-amino-1,2,4-triazole (3-AT, CAS 61-82-5) displays a significantly lower melting point of 149-152°C and lacks the carboxylic acid proton [2]. The elevated melting point of the 5-carboxylic acid derivative indicates stronger intermolecular hydrogen bonding in the solid state, while the pKa value provides quantitative guidance for pH-dependent solubility and metal coordination behavior.

Physicochemical properties Solubility Thermal stability

High-Value Application Scenarios for 3-Amino-1,2,4-triazole-5-carboxylic Acid (ATA-O) Based on Differentiated Performance


Copper Chemical Mechanical Polishing (CMP) Slurry Formulation

The 87% corrosion inhibition efficiency of ATA-O on copper films under CMP conditions makes it suitable for slurry formulations requiring controlled surface passivation . The DFT-validated hybridization between carboxylic acid oxygen lone pairs and Cu-d orbitals provides an intermediate adsorption strength between weaker diamine-based inhibitors (54%) and stronger mercapto-based inhibitors (98%) , offering formulators a tunable passivation option for semiconductor manufacturing processes where over-passivation or under-passivation both compromise polishing quality.

Rational Design of Multidimensional Metal-Organic Frameworks (MOFs)

The demonstrated ability of H2atrc to form discrete mononuclear complexes, 1D coordination polymers, and 2D layered architectures with transition metals including Zn, Mn, Fe, and Cd positions this ligand for crystal engineering applications requiring predictable dimensionality control. The combination of triazole N-donors and carboxylic acid O-donors enables the construction of hydrogen-bonded 3D supramolecular networks, with structural diversity achievable through systematic variation of metal centers and synthetic conditions (solution, diffusion, or hydrothermal methods) .

Purine Nucleotide Analog Synthesis Intermediate

3-Amino-1,2,4-triazole-5-carboxylic acid functions as a building block in the synthesis of purine nucleotide analogs via promiscuous hypoxanthine phosphoribosyltransferase-mediated reactions . The bifunctional nature of the compound—presenting both an amino group for nucleophilic substitution and a carboxylic acid for amide coupling—enables its use as a versatile scaffold in medicinal chemistry programs targeting antiviral and metabolic disorder therapeutics [1]. The defined pKa of 11.74±0.40 provides guidance for pH optimization during synthetic transformations .

Scale and Corrosion Inhibition in Aqueous Systems

Patent literature establishes that 5-amino-1,2,4-triazole-3-carboxylic acid (synonymous with the target compound) and its salts prevent corrosion in aqueous systems containing copper and its alloys . The compound has been incorporated into polyaspartic acid graft copolymers to create dual-function scale and corrosion inhibitors synthesized via condensation with maleic anhydride and urea [1], demonstrating industrial utility in circulating water treatment applications where both scale deposition and metal corrosion must be simultaneously controlled.

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